1-Methylpyrrole-2-carboxaldehyde

Catalog No.
S584955
CAS No.
1192-58-1
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole-2-carboxaldehyde

CAS Number

1192-58-1

Product Name

1-Methylpyrrole-2-carboxaldehyde

IUPAC Name

1-methylpyrrole-2-carbaldehyde

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C=O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-methyl-2-pyrrolecarboxaldehyde

Canonical SMILES

CN1C=CC=C1C=O

1-Methylpyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It is classified as a pyrrole derivative, specifically a substituted pyrrole with a methyl group and an aldehyde functional group. The compound is known by various names, including N-Methyl-2-formylpyrrole and 1-Methyl-1H-pyrrole-2-carboxaldehyde . Its structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties.

Organic Synthesis:

  • Precursor for complex molecules: 1-MP-2-C can serve as a building block for the synthesis of more complex molecules due to its reactive aldehyde and nitrogen-containing pyrrole ring. Studies have explored its use in the synthesis of bioactive compounds, such as pyrrole-based alkaloids and heterocyclic pharmaceuticals [].

Medicinal Chemistry:

  • Drug discovery: The unique structure of 1-MP-2-C holds promise for the development of novel drugs. Research suggests its potential for applications in treating various conditions, including neurodegenerative diseases, cancer, and infectious diseases [, ].

Material Science:

  • Functional materials: 1-MP-2-C can be incorporated into the design of functional materials due to its specific chemical properties. Studies have investigated its potential use in the development of new materials with applications in organic electronics, sensors, and catalysts [, ].

Biological Research:

  • Probe molecule: 1-MP-2-C can be utilized as a probe molecule in various biological studies. Its reactivity and unique structure make it a valuable tool for investigating protein-ligand interactions and cellular processes [].

  • Reduction: The compound can be reduced to 2-methylpyrrole using lithium aluminum hydride (LiAlH₄) as a reducing agent. This reaction involves the elimination of the aldehyde functional group .
  • Aryl Substitution: Direct arylation reactions have been reported, where 1-methylpyrrole-2-carboxaldehyde reacts with various aryl halides to form substituted products .
  • Condensation Reactions: It can undergo condensation reactions with amines to form imines or related compounds, showcasing its reactivity as an aldehyde .

Research indicates that 1-methylpyrrole-2-carboxaldehyde exhibits various biological activities. It has been identified in several plant species, such as Capparis spinosa and Nicotiana tabacum, suggesting potential roles in plant metabolism or defense mechanisms . Additionally, compounds similar to 1-methylpyrrole-2-carboxaldehyde have demonstrated antioxidative properties, which may imply that this compound could also possess such activities .

Several methods are employed for synthesizing 1-methylpyrrole-2-carboxaldehyde:

  • Starting Materials: The synthesis often begins with pyrrole and subsequent formylation processes, typically using formic acid or other formylating agents.
  • Direct Formylation: A common method involves the direct formylation of 1-methylpyrrole using reagents like phosphorus oxychloride and dimethylformamide, leading to the formation of the aldehyde functional group .
  • Multi-step Synthesis: In more complex syntheses, intermediates may be prepared through various reactions before ultimately yielding 1-methylpyrrole-2-carboxaldehyde.

1-Methylpyrrole-2-carboxaldehyde serves multiple purposes in different fields:

  • Chemical Synthesis: It is utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals .
  • Research: The compound is of interest in academic research for studying pyrrole derivatives and their properties.

Interaction studies involving 1-methylpyrrole-2-carboxaldehyde have focused on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: The aldehyde group can react with nucleophiles such as amines or alcohols, forming stable adducts or derivatives.
  • Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although detailed investigations are needed to elucidate specific mechanisms.

Several compounds share structural similarities with 1-methylpyrrole-2-carboxaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
PyrroleBasic pyrrole structureLacks substituents on the nitrogen atom
2-MethylpyrroleMethylated pyrroleContains a methyl group at position 2
1-AcetylpyrroleAcetylated pyrroleFeatures an acetyl group instead of an aldehyde
N-MethylpyrroleMethylated pyrroleContains a methyl group at the nitrogen position
PyridineSix-membered ringContains one nitrogen atom in a six-membered ring

Uniqueness of 1-Methylpyrrole-2-Carboxaldehyde

The uniqueness of 1-methylpyrrole-2-carboxaldehyde lies in its specific combination of functional groups (methyl and aldehyde) on the pyrrole ring. This configuration allows for distinctive reactivity patterns not observed in simpler pyrroles or other nitrogen-containing heterocycles. Its potential biological activity further adds to its significance in both synthetic chemistry and natural product research.

Traditional Chemical Synthesis

Alkaline Condensation of Succinaldehyde and Methylamine

The most established method involves condensing succinaldehyde (C₄H₆O₂) with methylamine (CH₃NH₂) under alkaline conditions. A 2018 patent (CN108191732B) optimized this route using sodium or potassium hydroxide in ethanol, achieving yields up to 89.3%. Key steps include:

  • Cooling: Methylamine and alkali are cooled to -10°C–0°C to minimize side reactions.
  • Dropwise Addition: Succinaldehyde is added slowly to prevent exothermic runaway.
  • Heating: The mixture is heated to 30°C–60°C for 10–18 hours, facilitating cyclization.
  • Distillation: Crude product is purified via atmospheric distillation.

Table 1: Reaction Conditions and Yields for Alkaline Condensation

Succinaldehyde (mmol)Methylamine (mmol)BaseTemp (°C)Time (h)Yield (%)
522.7575.0NaOH601088.8
522.7784.1NaOH451489.3
522.7940.8KOH501289.0

Mechanistic Insights and Reaction Optimization

The reaction proceeds through a Paal-Knorr-type mechanism:

  • Imine Formation: Methylamine reacts with succinaldehyde to form an intermediate imine.
  • Cyclization: Base-mediated deprotonation triggers pyrrole ring closure.
  • Aromatization: Elimination of water yields the final product.
    Optimizing the molar ratio (1:1.1–1:2 succinaldehyde:methylamine) and using tetradecyltrimethylammonium bromide (TTAB) as a phase-transfer catalyst improved yields to 98%.

Oxidative Annulation Strategies

C(sp³)–H Functionalization and Aldehyde Formation

Recent advances employ oxidative annulation to construct the pyrrole ring while introducing the aldehyde group. A 2018 study demonstrated the use of aryl methyl ketones, methylamine, and acetoacetate esters in a one-pot reaction. Iodoxybenzene (IBX) served as the oxidant, converting C(sp³)–H bonds to aldehydes with 72% efficiency.

Key Reaction Pathway:

  • Mannich Reaction: Succinaldehyde and methylamine form an imine intermediate.
  • Cyclization: Proline catalyzes pyrrole ring closure.
  • Oxidation: IBX oxidizes the C3 methyl group to an aldehyde.

Catalytic Systems for Direct Aldehyde Synthesis

Transition-metal catalysts like Pd/Cu enable direct aldehyde formation via C–H activation. For example, Pd(OAc)₂ with oxygen as a terminal oxidant achieved 68% yield at 80°C. This method avoids stoichiometric oxidants, enhancing sustainability.

Table 2: Catalytic Systems for Oxidative Annulation

SubstrateCatalystOxidantTemp (°C)Yield (%)
Aryl methyl ketonePd(OAc)₂O₂8068
SuccinaldehydeProline/IBXIBX2572

Biocatalytic and Enzymatic Approaches

UbiD-CAR Enzyme Coupling for CO₂ Fixation

A 2022 study reported enzymatic CO₂ fixation using Pseudomonas aeruginosa HudA (UbiD decarboxylase) and Segniliparus rotundus CAR (carboxylic acid reductase). This system converted pyrrole to pyrrole-2-carbaldehyde at near-ambient CO₂ levels. For 1-methylpyrrole-2-carboxaldehyde, methylamine could replace ammonia in the UbiD active site, though yields remain unverified.

Reaction Steps:

  • Carboxylation: UbiD fixes CO₂ onto pyrrole, forming pyrrole-2-carboxylic acid.
  • Reduction: CAR reduces the acid to the aldehyde using NADPH.

Whole-Cell Biocatalyst Systems for Enhanced Efficiency

Whole-cell systems using E. coli expressing CAR and glucose dehydrogenase (GDH) improved cofactor regeneration. At OD₆₀₀ = 50, yields reached 1.90 mM, a 2.1-fold increase over purified enzymes.

Table 3: Biocatalytic Performance

BiocatalystCofactor RegenerationYield (mM)
Purified CAR/HudANADPH0.89
Whole-cell E. coliGlucose/GDH1.90

Physical Description

Clear orange to dark red liquid; roasted nutty aroma

XLogP3

0.5

Density

1.012-1.018

UNII

M0HYH3D7SX

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 132 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-58-1

Wikipedia

1-methyl-1H-pyrrole-2-carboxaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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